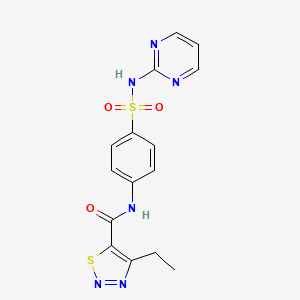![molecular formula C22H19N5O3 B2507177 3-benzyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919041-35-3](/img/structure/B2507177.png)
3-benzyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-benzyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a derivative of imidazo[2,1-f]purine, which is a fused heterocyclic compound that includes purine as part of its structure. The compound is characterized by the presence of a benzyl group and a hydroxyphenyl group, which may contribute to its chemical reactivity and potential biological activity. Although the specific compound is not directly mentioned in the provided papers, related derivatives have been synthesized and evaluated for their biological activities, suggesting a possible interest in similar compounds for their pharmacological properties.
Synthesis Analysis
The synthesis of related imidazo[2,1-f]purine derivatives has been explored in the literature. For instance, the paper titled "Novel and highly efficient synthesis of 3-(alkyl/benzylthio)-9b-hydroxy-1H-imidazo[5,1-a]isoindole-1,5(9bH)-dione derivatives" describes the oxidation of dihydroxy indenoimidazolones to yield hydroxy imidazoisoindole diones using two different oxidants . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the benzyl and hydroxyphenyl groups at the appropriate positions on the imidazo[2,1-f]purine scaffold.
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purine derivatives is typically confirmed using spectroscopic techniques such as NMR and mass spectrometry. In the second paper, the authors confirmed the structures of their synthesized benzimidazo[2,1-c][1,4]oxazine derivatives using 1H NMR, 13C NMR, mass spectrometry, and elemental analysis . These techniques would also be applicable for confirming the structure of "this compound," ensuring that the desired compound has been synthesized correctly.
Chemical Reactions Analysis
The chemical reactions involving imidazo[2,1-f]purine derivatives can be quite diverse, depending on the functional groups present on the molecule. The papers provided do not detail reactions specific to the compound , but they do suggest that the imidazo[2,1-f]purine core can undergo various transformations, such as oxidation . These reactions could be explored further to understand the reactivity of the benzyl and hydroxyphenyl groups in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purine derivatives would be influenced by their molecular structure. The presence of the benzyl and hydroxyphenyl groups in "this compound" would affect properties such as solubility, melting point, and stability. While the provided papers do not discuss the physical properties of the exact compound, they do provide insights into the biological activities of related compounds, indicating that these derivatives can exhibit significant anti-bacterial, anti-fungal, and anti-oxidant activities . These properties suggest potential applications in pharmaceutical research and development.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
A study by Zagórska et al. (2009) involved synthesizing a series of derivatives related to 3-benzyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, evaluating their potential as 5-HT1A receptor ligands. They found that certain derivatives exert anxiolytic-like activity in mice and behave like antidepressants in tests, suggesting the potential of these compounds for anxiolytic/antidepressant activity (Zagórska et al., 2009).
A3 Adenosine Receptor Antagonists
Baraldi et al. (2008) explored a series of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, including derivatives of the compound , as A3 adenosine receptor antagonists. Their study aimed to improve potency and hydrophilicity, which involved evaluating different substitutions at specific positions. Docking and 3D-QSAR studies were also conducted to understand the binding disposition of these compounds (Baraldi et al., 2008).
Serotoninergic and Dopaminergic Receptor Affinity
In 2015, Zagórska et al. synthesized a series of derivatives focusing on the affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. They identified compounds with potent ligands and potential for antidepressant and anxiolytic applications, highlighting the importance of certain substituents for receptor affinity and selectivity (Zagórska et al., 2015).
A3 Adenosine Receptors Antagonists Evaluation
Baraldi et al. (2005) synthesized and evaluated derivatives as potent and selective A3 adenosine receptors antagonists. Their study identified compounds with high affinity for these receptors, contributing to the understanding of the therapeutic potential of these derivatives in targeting adenosine receptors (Baraldi et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for this compound could involve further exploration of its biological activity and potential therapeutic applications. For instance, imidazole-containing compounds have been investigated for their broad range of chemical and biological properties, and have become an important synthon in the development of new drugs .
Propriétés
IUPAC Name |
2-benzyl-6-(2-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-14-12-25-18-19(23-21(25)27(14)16-10-6-7-11-17(16)28)24(2)22(30)26(20(18)29)13-15-8-4-3-5-9-15/h3-12,28H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHRJKWSCUGKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4O)N(C(=O)N(C3=O)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B2507096.png)
![Tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate](/img/structure/B2507098.png)
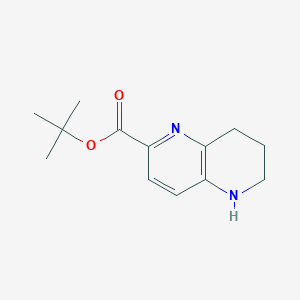
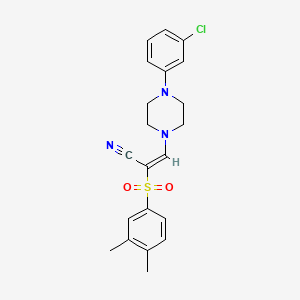
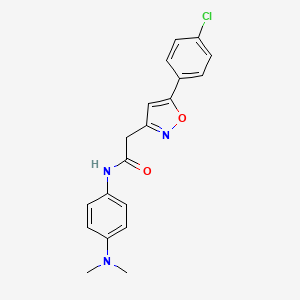
![2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507105.png)
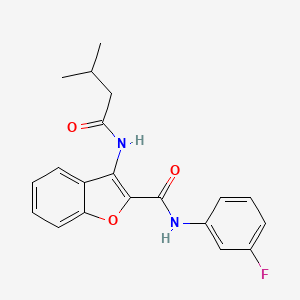
![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2507109.png)
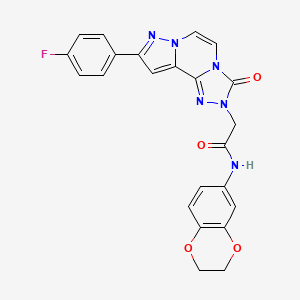


![1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B2507115.png)
